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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectral data for Z-13-Octadecen-3-yn-1-ol acetate is not

readily available in the public domain. The following guide provides a detailed analysis based

on spectral data of structurally similar compounds and predicted values. This information is

intended to serve as a reference for researchers anticipating the spectral characteristics of this

molecule.

Introduction
Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetoxyalkyne. Its structure,

featuring a cis-alkene and an alkyne separated by a methylene chain, suggests potential

applications in organic synthesis, materials science, and as a bioactive molecule. A thorough

understanding of its spectral properties is crucial for its identification, characterization, and

quality control. This guide summarizes the expected spectral data and outlines a plausible

synthetic approach.

Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for Z-13-Octadecen-3-
yn-1-ol acetate. These predictions are derived from the analysis of similar structures found in

the literature, including long-chain Z-alkenyl acetates and molecules containing a but-3-yn-1-ol-

derived functional group.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.35 m 2H -CH=CH-

4.15 t, J ≈ 7 Hz 2H -CH₂-OAc

2.45 td, J ≈ 7, 2.5 Hz 2H -C≡C-CH₂-

2.05 s 3H CH₃-COO-

~2.0 m 4H
Allylic & Propargylic

CH₂

~1.2-1.4 m 14H -(CH₂)₇-

0.88 t, J ≈ 7 Hz 3H CH₃-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

171.1 C=O (acetate)

~130 -CH=CH-

~80 -C≡C-

62.9 -CH₂-OAc

~32-22 Aliphatic CH₂

20.9 CH₃-COO-

14.1 CH₃-CH₂-

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Interpretation

[M]+ Molecular ion peak (low intensity)

[M-60]+ Loss of acetic acid (CH₃COOH)

43 [CH₃CO]+ (base peak)

Various Fragmentation of the alkyl chain

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group

~3300 C-H stretch (alkyne, if terminal) - likely absent

~3005 C-H stretch (alkene)

2925, 2855 C-H stretch (alkane)

~2230 C≡C stretch (internal alkyne)

1740 C=O stretch (ester)

1235 C-O stretch (ester)

~720 C-H bend (cis-alkene)

Experimental Protocols
3.1. Proposed Synthesis of Z-13-Octadecen-3-yn-1-ol

A plausible synthetic route can be adapted from methods used for similar long-chain enynes.

This would likely involve the coupling of two key fragments.

Step 1: Synthesis of (Z)-1-bromo-10-pentadecene. This can be prepared from commercially

available starting materials through a series of steps involving Wittig reactions or other

stereoselective alkene formations, followed by functional group manipulation to introduce the

bromo group.
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Step 2: Coupling Reaction. The Grignard reagent of (Z)-1-bromo-10-pentadecene would be

reacted with a protected 3-butyn-1-ol, such as its tetrahydropyranyl (THP) ether.

Step 3: Deprotection. The protecting group (e.g., THP) is removed under acidic conditions to

yield Z-13-Octadecen-3-yn-1-ol.

3.2. Acetylation of Z-13-Octadecen-3-yn-1-ol

The final alcohol can be acetylated using a standard procedure.

The alcohol is dissolved in a suitable solvent like pyridine or dichloromethane.

Acetic anhydride is added, often in the presence of a catalyst such as 4-

(dimethylamino)pyridine (DMAP).

The reaction is stirred at room temperature until completion, as monitored by thin-layer

chromatography (TLC).

The reaction mixture is then worked up by washing with aqueous solutions to remove excess

reagents and byproducts, followed by drying and evaporation of the solvent. The final

product is purified by column chromatography.

3.3. Spectral Data Acquisition

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g.,

400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane

(TMS) as an internal standard.

Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, typically

with electron ionization (EI) for fragmentation analysis.

Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, often as a

thin film on a salt plate (e.g., NaCl or KBr).
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Caption: Proposed synthetic workflow for Z-13-Octadecen-3-yn-1-ol acetate.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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[https://www.benchchem.com/product/b12698798#spectral-data-of-z-13-octadecen-3-yn-1-
ol-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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